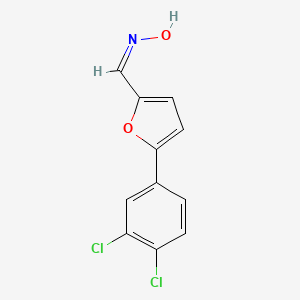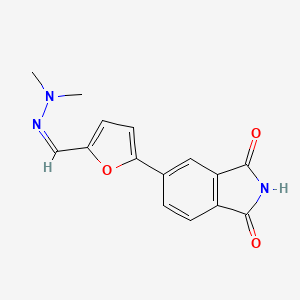
5-(3,4-dichlorophenyl)-2-furaldehyde oxime
Descripción general
Descripción
5-(3,4-dichlorophenyl)-2-furaldehyde oxime, also known as DCPO, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is an oxime derivative of 3,4-dichlorobenzaldehyde and has been used in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dichlorophenyl)-2-furaldehyde oxime is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic centers in proteins or DNA. It is also thought to inhibit the activity of enzymes by binding to the active site and preventing substrate binding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,4-dichlorophenyl)-2-furaldehyde oxime in lab experiments is its high purity and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with care. It can also be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many future directions for research involving 5-(3,4-dichlorophenyl)-2-furaldehyde oxime. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility or decreased toxicity. This compound could also be used in the development of new drugs for the treatment of diseases such as cancer or Alzheimer's disease. Additionally, this compound could be used in the development of new diagnostic tools for the detection of DNA damage or protein modification. Further research is needed to fully understand the potential applications of this compound in scientific research.
Aplicaciones Científicas De Investigación
5-(3,4-dichlorophenyl)-2-furaldehyde oxime has been used in various scientific research applications, including the study of enzyme inhibition, protein modification, and DNA damage. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has also been used to modify proteins by reacting with the amino acid lysine, which can alter the protein's activity or stability. Additionally, this compound has been shown to induce DNA damage, which can be used to study the effects of DNA damage on cells.
Propiedades
IUPAC Name |
(NZ)-N-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-3-1-7(5-10(9)13)11-4-2-8(16-11)6-14-15/h1-6,15H/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJISDWVCAADD-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N\O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenyl)ethanone](/img/structure/B3888956.png)
![2-chloro-5-(4-{3-methoxy-4-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3888961.png)
![N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B3888962.png)
![benzyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3888974.png)
![isobutyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3888975.png)
![3-(4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3888989.png)

![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B3889000.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinol](/img/structure/B3889010.png)
![8-ethoxy-2-(4-isopropylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3889016.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B3889019.png)
![2-[{2-[2-(2-ethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889021.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B3889031.png)
![3-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B3889033.png)